4-Octylpyridine

Description

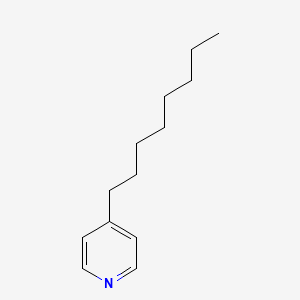

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-octylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N/c1-2-3-4-5-6-7-8-13-9-11-14-12-10-13/h9-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJVGJECZAOTXGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=NC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40089-91-6 | |

| Record name | Octylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040089916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Chemical Reactivity and Mechanistic Investigations of 4 Octylpyridine

Electrophilic Reactions of the Pyridine (B92270) Ring and Alkyl Chain

The pyridine ring is an electron-deficient heterocycle, which makes it generally resistant to electrophilic aromatic substitution. gcwgandhinagar.comiust.ac.ir This reduced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring carbons towards attack by electrophiles. gcwgandhinagar.com Reactions like Friedel-Crafts alkylation or acylation typically fail, as they result in the addition of the electrophile to the basic nitrogen atom instead. wikipedia.org When electrophilic substitution does occur, it is sluggish and typically directs the incoming substituent to the 3-position, which is the most electron-rich carbon. wikipedia.orgslideshare.net

To overcome this inherent lack of reactivity, activation of the pyridine ring is often necessary. One common strategy is the formation of a pyridine-N-oxide. gcwgandhinagar.comwikipedia.org The N-oxide group increases the electron density in the ring, particularly at the 2- and 4-positions, facilitating electrophilic attack. wikipedia.org Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org

While the pyridine ring itself is unreactive, the octyl side chain can undergo electrophilic reactions typical of alkanes, such as halogenation. However, these reactions often require harsh conditions involving high temperatures or radical initiators. youtube.com For instance, the side-chain fluorination of related alkylpyridines has been achieved through reactions with hydrogen fluoride (B91410) and chlorine in the liquid phase. google.com Additionally, the benzylic position of the octyl group (the carbon atom attached to the pyridine ring) is susceptible to oxidation. google.com

Nucleophilic Reactivity at the Pyridine Nitrogen and Octyl Substituent

Quaternization Reactions and the Formation of 4-Octylpyridinium Salts

The lone pair of electrons on the nitrogen atom of the pyridine ring makes it a nucleophile and a base, similar to tertiary amines. gcwgandhinagar.comwikipedia.org This allows 4-octylpyridine to readily react with alkylating agents, such as alkyl halides or sulfates, in what is known as a quaternization reaction. gcwgandhinagar.comiust.ac.ir This reaction results in the formation of a quaternary pyridinium (B92312) salt, where the nitrogen atom becomes positively charged and is bonded to four carbon atoms. wikipedia.org

The quaternization of this compound with an alkylating agent, for example, methyl iodide, would yield N-methyl-4-octylpyridinium iodide. These reactions are common and can be carried out with various alkyl halides. mdpi.com The formation of these pyridinium salts increases the reactivity of the pyridine ring toward both oxidation and reduction. wikipedia.org The quaternization of poly(4-vinyl pyridine), a polymer with repeating pyridine units, has been shown to proceed with high yields using activated halides like chloro 2-propanone and 2-chloroacetamide. researchgate.net While the specific synthesis of N-octylpyridine hydrogen sulphate was not detailed in the provided results, the general principle of quaternization with alkyl sulfates is well-established. iust.ac.ir

Table 1: Examples of Quaternization Reactions of Pyridine Derivatives

| Pyridine Derivative | Alkylating Agent | Product | Reference |

| Poly(4-vinyl pyridine) | Methyl iodide | N-methyl quaternized poly(4-vinyl pyridine) | mdpi.com |

| Pyridine | Alkyl halides | N-alkyl pyridinium halides | wikipedia.org |

| Poly(4-vinyl pyridine) | Chloro 2-propanone | Quaternized poly(4-vinyl pyridine) | researchgate.net |

| 4-Cyanopyridine (B195900) | Methyl iodide | N-methyl-4-cyanopyridinium iodide | google.com |

Complexation Chemistry with Metal Ions and Lewis Acids

The nucleophilic nitrogen atom of this compound enables it to act as an excellent ligand in coordination chemistry, readily forming complexes with a wide variety of metal ions and Lewis acids. wikipedia.orgwikipedia.org The lone pair on the nitrogen donates to empty orbitals on the metal center, forming a coordinate covalent bond.

4-Alkylpyridines, including this compound, form stable complexes with numerous transition metals such as copper(II), zinc(II), cobalt(II), nickel(II), and manganese(II). cdnsciencepub.comresearchgate.netrsc.org The geometry and stability of these complexes depend on the metal ion, the other ligands present, and the reaction conditions. Common geometries for these complexes include octahedral and tetrahedral. wikipedia.org For example, complexes of the type M(4-methylpyridine)₄(SCN)₂ have been synthesized with cobalt, nickel, and manganese. rsc.org Similarly, manganese(II) bromide forms a dimeric complex with 4-methylpyridine (B42270) N-oxide. iucr.org

In addition to metal ions, this compound can form adducts with Lewis acids. A notable example is the formation of borane (B79455) adducts. researchgate.netrsc.org The reaction of pyridine derivatives with boranes like triborane (B₃H₇) leads to the formation of stable Py·B₃H₇ adducts. rsc.orgrsc.org This coordination activates the pyridine ring, facilitating further reactions. researchgate.netrsc.org

Table 2: Examples of 4-Alkylpyridine Metal and Lewis Acid Complexes

| Ligand | Metal/Lewis Acid | Complex Type/Formula | Reference |

| 4-Methylpyridine | Co(II), Ni(II), Mn(II) | M(4-methylpyridine)₄(SCN)₂ | rsc.org |

| 4-Substituted Pyridines | Cu(II), Zn(II) | [M(4-R-Py)₂Cl₂] | cdnsciencepub.com |

| 4-Methylpyridine N-oxide | Mn(II) | [Mn₂Br₄(C₆H₇NO)₄(CH₃OH)₂] | iucr.org |

| Pyridine derivatives | Triborane (B₃H₇) | Py·B₃H₇ | rsc.orgrsc.org |

Dearomatization and Subsequent Rearomatization Processes

The pyridine ring of this compound can undergo nucleophilic attack, leading to a temporary loss of aromaticity in a process called dearomatization. This is often followed by a rearomatization step to restore the stable aromatic system.

One example of this process involves the addition of Grignard reagents. While Grignard reagents can react with pyridine N-oxides to give 2-substituted pyridines, direct addition to the pyridine ring is also possible. organic-chemistry.orgdiva-portal.org The reaction of a Grignard reagent with a pyridinium salt, formed by pre-reaction of the pyridine with an activating group like a silyl (B83357) triflate, can lead to the formation of a 1,4-dihydropyridine (B1200194) intermediate. oup.com This dearomatized intermediate is then oxidized to yield the 4-alkylated pyridine. oup.com

The formation of borane adducts with 4-alkylpyridines can also lead to stable dearomatized intermediates. rsc.orgrsc.org For instance, the coordination of triborane (B₃H₇) to the pyridine nitrogen results in an intramolecular charge transfer that facilitates the formation of a dihydropyridine (B1217469) intermediate under mild conditions. rsc.orgrsc.org This dearomatized species can then react with electrophiles, followed by rearomatization to yield functionalized products. rsc.orgrsc.org This strategy has been used for the C-H functionalization at the alkyl side chain. researchgate.netrsc.org

Oxidative and Reductive Transformations of this compound and Its Derivatives

Catalytic Oxidation Studies of Alkylpyridine Side Chains

The octyl side chain of this compound is susceptible to oxidation, particularly at the benzylic carbon (the carbon atom directly attached to the pyridine ring). This transformation is of significant interest as it can lead to valuable products such as pyridine-4-carboxylic acid (isonicotinic acid) and its derivatives. bioencapsulation.netgoogle.com

Various methods have been developed for the oxidation of alkylpyridines. Chemical oxidation using strong oxidizing agents like potassium permanganate (B83412) is a known method. bioencapsulation.netgoogle.com However, catalytic methods using molecular oxygen (from air) are often preferred for being more economical and environmentally friendly. bioencapsulation.net These processes typically employ transition metal catalysts. For instance, the oxidation of alkylbenzenes, a related class of compounds, can be catalyzed by cobalt salts in combination with pyridine or alkylpyridines. google.com The oxidation specifically targets the carbon atom in the alpha position to the aromatic ring. google.com

The ultimate product of the side-chain oxidation of this compound is isonicotinic acid. This compound is a crucial intermediate in the synthesis of various pharmaceuticals and other fine chemicals. bioencapsulation.net Biocatalytic methods, using whole cells of microorganisms like Nocardia globerula, have also been developed for the conversion of related compounds (like 4-cyanopyridine) to isonicotinic acid. bioencapsulation.net While direct catalytic oxidation of this compound to an aldehyde is less commonly detailed, the oxidation to the carboxylic acid proceeds through intermediate stages which would include the corresponding alcohol and aldehyde.

Photochemical Reaction Pathways and Photoisomerization Studies (as observed for methylpyridines)

For pyridine N-oxides, photochemical valence isomerization has been demonstrated as a method for C3 selective hydroxylation of pyridines. nih.gov This metal-free transformation proceeds through a light-induced rearrangement of the pyridine N-oxide to an oxaziridine (B8769555) intermediate, which can then be converted to the 3-hydroxypyridine. This pathway highlights the potential for photochemical reactions to achieve regioselectivity that is often challenging through conventional thermal methods.

The photochemical behavior of transition metal complexes containing pyridine ligands has also been investigated. For instance, the photoisomerization of a photochromic ruthenium-sulfoxide complex containing a pyridine ligand has been studied, revealing a complex mechanism involving multiple intermediate species. researchgate.net This indicates that the coordination of this compound to a metal center could open up a rich variety of photochemical reaction pathways.

Furthermore, photochemical C(sp²)–H pyridination of arenes can be achieved via the formation of electron donor-acceptor (EDA) complexes between a protonated pyridine and an aromatic substrate. nih.gov Irradiation of this complex can lead to single electron transfer and subsequent C-H functionalization. While this reaction involves the pyridine as a reagent rather than the substrate undergoing transformation, it demonstrates the role of pyridine derivatives in photochemical processes.

The general principles of photochemistry suggest that this compound, upon absorption of UV or visible light, could undergo several transformations. These could include isomerization to other structural isomers or, if other reactants are present, participation in photo-addition or photo-substitution reactions. The specific outcomes would be highly dependent on the reaction conditions, such as the wavelength of light used, the solvent, and the presence of photosensitizers or quenchers.

Reaction Kinetics and Thermodynamic Analyses of this compound Transformations

The study of reaction kinetics and thermodynamics provides fundamental understanding of the feasibility, rate, and energy changes associated with chemical transformations. For this compound, while specific experimental data is limited, we can infer its kinetic and thermodynamic behavior from studies on closely related compounds, such as other 4-alkylpyridines.

A study on the kinetics of the homogeneous catalytic N-oxidation of various alkylpyridines, including picolines (methylpyridines) and lutidines (dimethylpyridines), by hydrogen peroxide has been conducted. nih.gov This work revealed that the reaction rates and selectivity towards the N-oxide are influenced by factors such as temperature and catalyst concentration. nih.gov For these reactions, similar power evolution profiles were observed, suggesting that they follow comparable kinetic pathways. nih.gov It is plausible that the N-oxidation of this compound would exhibit similar dependencies, although the larger alkyl group might influence the rate constant due to steric and electronic effects.

Theoretical studies on the kinetics and thermochemistry of the gas-phase reaction of 4-picoline (4-methylpyridine) with the hydroxyl radical (•OH) have been performed. researchgate.net These studies calculated the barrier heights and thermochemistry for both addition and hydrogen abstraction reactions, identifying the most reactive channels at different temperatures. researchgate.net Such computational approaches could be applied to this compound to predict its atmospheric reactivity and degradation pathways.

Thermodynamic analysis of chemical processes involves the evaluation of state functions like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction. princeton.edulongdom.org These parameters determine the spontaneity and equilibrium position of a reaction. For transformations involving this compound, such as the hydroboration or oxidation reactions discussed previously, a thermodynamic analysis would be crucial for process optimization. For instance, in the gas-phase oxidation of 4-methylpyridine on vanadium oxide catalysts, the deprotonation enthalpy of the methyl group was found to be a key parameter influenced by the catalyst composition.

The following table presents a conceptual summary of the types of kinetic and thermodynamic data that would be relevant for understanding the transformations of this compound, based on analogous systems.

| Transformation | Key Kinetic Parameters | Key Thermodynamic Parameters |

| N-Oxidation | Rate constant (k), Activation energy (Ea), Pre-exponential factor (A) | Enthalpy of reaction (ΔH), Entropy of reaction (ΔS), Gibbs free energy of reaction (ΔG) |

| Hydroboration | Rate of reaction, Dependence on catalyst and substrate concentration | Enthalpy of reaction (ΔH), Equilibrium constant (K) |

| Reaction with •OH | Rate constants for addition and abstraction, Branching ratios | Enthalpies of formation of reactants, transition states, and products |

Advanced Spectroscopic Characterization of 4 Octylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. emerypharma.com

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-octylpyridine are characterized by distinct signals corresponding to the aromatic pyridine (B92270) ring and the aliphatic octyl side chain. While specific experimental data for this compound is not widely published, the chemical shifts can be reliably predicted based on data from analogous 4-substituted pyridines, such as 4-methylpyridine (B42270). chemicalbook.comspectrabase.com

In the ¹H NMR spectrum, the protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The protons ortho to the nitrogen atom (H-2, H-6) are expected at the lowest field, appearing as a doublet, while the protons meta to the nitrogen (H-3, H-5) resonate at a slightly higher field, also as a doublet. chemicalbook.com The signals of the octyl chain appear in the upfield region (δ 0.8-2.7 ppm). The terminal methyl (CH₃) group is expected around δ 0.8-0.9 ppm as a triplet, while the methylene (B1212753) (CH₂) groups present a series of multiplets, with the methylene group directly attached to the pyridine ring (α-CH₂) being the most deshielded. chemicalbook.com

In the ¹³C NMR spectrum, the carbon atoms of the pyridine ring are observed between δ 120-160 ppm. The carbon atom bearing the octyl group (C-4) and the carbons adjacent to the nitrogen (C-2, C-6) show distinct chemical shifts. The carbons of the octyl chain resonate in the upfield region (δ 14-35 ppm). Data from 4-methylpyridine shows the ring carbons at approximately 156.5 ppm (ortho), 132.5 ppm (meta), and 148.9 ppm (para), with the methyl carbon at a much higher field.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2, H-6 (Pyridine) | ~ 8.5 | Doublet |

| H-3, H-5 (Pyridine) | ~ 7.1 | Doublet |

| α-CH₂ (Octyl) | ~ 2.6 | Triplet |

| (CH₂)₆ (Octyl) | ~ 1.2-1.6 | Multiplet |

| CH₃ (Octyl) | ~ 0.9 | Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (ppm) |

|---|---|

| C-2, C-6 (Pyridine) | ~ 150 |

| C-3, C-5 (Pyridine) | ~ 124 |

| C-4 (Pyridine) | ~ 149 |

| α-C (Octyl) | ~ 35 |

| (CH₂)₆ (Octyl) | ~ 22-32 |

| CH₃ (Octyl) | ~ 14 |

Two-Dimensional NMR Techniques for Connectivity and Structural Elucidation

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed. libretexts.org

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically on adjacent carbons. emerypharma.com For this compound, COSY spectra would show cross-peaks connecting the H-2/H-6 protons with the H-3/H-5 protons of the pyridine ring. It would also reveal the connectivity of the entire octyl chain, with correlations between the α-CH₂ and its neighboring CH₂, and so on, down to the terminal methyl group. oxinst.com

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov An HSQC spectrum of this compound would show a cross-peak for each C-H bond, for instance, connecting the signal for the H-2/H-6 protons to the C-2/C-6 carbon signal, and the α-CH₂ proton signal to the α-carbon signal of the octyl chain. researchgate.net This allows for the definitive assignment of the carbon spectrum based on the already assigned proton spectrum.

Solid-State NMR Applications for Material Characterization

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the atomic-level structure and dynamics of solid materials. wikipedia.org Unlike solution NMR, ssNMR spectra are influenced by anisotropic interactions which provide rich structural information. nih.govpreprints.org For derivatives of this compound, ssNMR is particularly useful for studying their behavior in organized systems, such as self-assembled monolayers, liquid crystals, or complexes with other molecules.

A notable application is the study of hydrogen-bonded complexes. For instance, ssNMR studies on complexes of 4-methylpyridine with pentachlorophenol (B1679276) have provided detailed insights into the geometry of strong OHN hydrogen bonds. nih.govfu-berlin.de By using techniques like Cross-Polarization (CP) and Magic-Angle Spinning (MAS), high-resolution spectra of solid samples can be obtained. nih.gov These studies can reveal information about intermolecular distances, the strength of hydrogen bonds, and the existence of different crystalline forms (polymorphism), which are critical for understanding the properties of materials incorporating this compound derivatives. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both IR and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to molecular structure, symmetry, and the nature of chemical bonds, making them invaluable for functional group analysis and the study of intermolecular interactions.

Assignment of Fundamental Vibrational Modes and Functional Group Analysis

The vibrational spectrum of this compound contains characteristic bands corresponding to the pyridine ring and the octyl substituent. The assignment of these bands can be made by comparison with related molecules like 4-methylpyridine and other alkylpyridines. oup.comnih.gov

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic vibrations. The C=C and C=N stretching vibrations typically appear in the 1400-1650 cm⁻¹ region. researchgate.net For example, in 4-methylpyridine, a strong Raman band associated with a ring stretching mode (ν₈ₐ) is observed around 1610 cm⁻¹. oup.com The ring breathing mode, a symmetric vibration involving the entire ring, is often a strong and sharp band in the Raman spectrum, appearing around 1000 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are found above 3000 cm⁻¹.

Octyl Chain Vibrations: The octyl group is identified by its aliphatic C-H stretching vibrations, which occur just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The CH₂ and CH₃ groups also have characteristic bending (scissoring, rocking) vibrations in the 1375-1470 cm⁻¹ range. libretexts.org

Substituent-Sensitive Modes: Certain ring vibrations are sensitive to the nature and position of the substituent. Weak absorptions between 990 and 1220 cm⁻¹ can be characteristic of the substitution pattern on the pyridine ring. jst.go.jp

Selected Vibrational Modes for 4-Alkylpyridines

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Region/Technique |

|---|---|---|

| Aromatic C-H Stretch | 3010-3070 | IR/Raman |

| Aliphatic C-H Stretch | 2850-2960 | IR/Raman |

| Ring C=C, C=N Stretch | 1590-1610 | Strong in Raman |

| Ring C=C, C=N Stretch | 1490-1560 | IR/Raman |

| CH₂ Scissoring | ~1465 | IR |

| CH₃ Bending | ~1380 | IR |

| Ring Breathing | ~1000 | Strong in Raman |

| Ring C-H Out-of-Plane Bend | 790-830 | Strong in IR |

Characterization of Intermolecular Interactions and Hydrogen Bonding

Vibrational spectroscopy is exceptionally sensitive to the formation of hydrogen bonds. The nitrogen atom in the pyridine ring of this compound is a hydrogen bond acceptor. When this compound interacts with a hydrogen bond donor (e.g., an alcohol, phenol, or acid), characteristic shifts in the vibrational spectra are observed.

The most direct evidence comes from the stretching vibration of the donor group (e.g., O-H or N-H). Upon hydrogen bond formation, the O-H or N-H stretching band shifts to a lower frequency (a red shift) and becomes significantly broader and more intense. cdnsciencepub.com For example, studies on complexes between pyridine N-oxides and acids show the appearance of broad absorption bands at low frequencies (around 800 cm⁻¹) characteristic of short, strong O-H-O hydrogen bonds. rsc.org Similarly, the formation of a hydrogen bond to the nitrogen of this compound would perturb the electronic structure of the pyridine ring, causing shifts in the ring's vibrational modes. These shifts, though smaller than the O-H shift, provide secondary evidence of the interaction. cdnsciencepub.com These spectroscopic changes allow for the detailed characterization of the strength and nature of hydrogen bonding in systems containing this compound. tandfonline.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for studying the electronic transitions within a molecule. researchgate.netresearchgate.net For pyridine and its derivatives, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. bethunecollege.ac.in The position and intensity of these bands are sensitive to the nature and position of substituents on the pyridine ring.

The UV spectrum of pyridine in a non-polar solvent typically shows a strong absorption band around 250-260 nm, which is attributed to a π → π* transition, and a weaker band at longer wavelengths (around 280-300 nm) corresponding to an n → π* transition. researchgate.net The introduction of an alkyl group, such as an octyl group at the 4-position, is expected to cause a slight bathochromic (red) shift in the absorption maxima. This is due to the electron-donating inductive effect of the alkyl group, which raises the energy of the π orbitals. For example, 2-methylpyridine (B31789) exhibits a λmax of 260 nm, slightly shifted from pyridine's 257 nm. bethunecollege.ac.in

In different solvents, the position of the absorption bands can shift. For instance, in a polar solvent, the n → π* transition typically undergoes a hypsochromic (blue) shift because the polar solvent molecules stabilize the non-bonding electrons on the nitrogen atom, increasing the energy required for the transition.

Table 1: Representative UV Absorption Data for Pyridine Derivatives

| Compound | Solvent | λmax (nm) (Transition) | Molar Absorptivity (ε) | Reference |

| Pyridine | Hexane | 251 (π → π) | 2000 | msu.edu |

| Pyridine | Ethanol | 257 (π → π) | 2750 | bethunecollege.ac.in |

| 2-Methylpyridine | Ethanol | 260 (π → π) | 3560 | bethunecollege.ac.in |

| 4-Vinylpyridine | Alcohol | 242.5 (π → π) | 13,182 | nih.gov |

| Pyridine | - | 254 (π → π*), 250, 262 | - | researchgate.net |

This table is populated with data from related compounds to illustrate general trends.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential tool for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. acs.org For alkylpyridines, electron ionization (EI) mass spectrometry typically leads to the formation of a prominent molecular ion peak (M+), which is a radical cation. nist.gov

The fragmentation of this compound is expected to follow characteristic pathways for alkyl-substituted aromatic compounds. A major fragmentation route involves the cleavage of the C-C bond beta to the pyridine ring (benzylic cleavage), which is a favorable process. This would result in the loss of a C7H15 radical, leading to a stable pyridinium-methyl cation. Another significant fragmentation pathway for long-chain alkyl substituents is the McLafferty rearrangement, where a gamma-hydrogen is transferred to the pyridine nitrogen, followed by the cleavage of the Cα-Cβ bond, resulting in the elimination of a neutral alkene (octene in this case) and the formation of a radical cation of 4-picoline.

The mass spectra of alkylpyridine N-oxides show additional fragmentation pathways, such as the loss of an oxygen atom ([M-16]) and the loss of a hydroxyl radical ([M-17]). researchgate.net

Table 2: Common Fragment Ions in the Mass Spectra of Alkylpyridines

| Fragmentation Process | Description | Expected m/z for this compound |

| Molecular Ion | Ionized, intact molecule | 191 |

| Benzylic Cleavage | Loss of a C7H15 radical | 92 |

| McLafferty Rearrangement | Loss of octene (C8H16) | 93 |

| Alpha-Cleavage | Cleavage of the bond adjacent to the ring | - |

This table outlines the expected fragmentation based on general principles for alkylpyridines.

X-ray Diffraction (XRD) for Crystallographic and Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) provides precise information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. tandfonline.com While the crystal structure of this compound itself is not extensively documented, the structures of its coordination complexes with various metal ions have been a subject of interest.

For example, studies on complexes of 4-methylpyridine with metals like cobalt(II) and silver(I) have revealed diverse coordination geometries, including octahedral and trigonal-bipyramidal structures. tandfonline.comnih.gov In these complexes, the 4-methylpyridine ligands can adopt different orientations, and the crystal packing is often stabilized by C-H···π and π-π stacking interactions. It is anticipated that in this compound complexes, the hydrophobic interactions of the octyl chains would play a crucial role in the crystal engineering of these materials. mdpi.comresearchgate.netnasa.govnasa.govresearchgate.net

Table 3: Representative Crystallographic Data for 4-Methylpyridine Coordination Complexes

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [Co(NCS)2(C6H7NO)4] | Monoclinic | C2/c | Octahedral Co(II) with trans thiocyanate (B1210189) ligands | nih.gov |

| [Ag(AMP)2]·AC | Monoclinic | P21/c | Linear Ag(I) coordination | tandfonline.com |

| mer-InCl3(pic)3 | Triclinic | P-1 | Octahedral In(III) with meridional geometry | nasa.gov |

AMP = 2-amino-4-methylpyridine, AC = 2-aminobenzoic acid, pic = 4-methylpyridine. This table provides examples of related structures to infer the behavior of this compound.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism in solid materials. researchgate.net The PXRD pattern is a fingerprint of a crystalline material, with the peak positions corresponding to the lattice parameters and the peak intensities related to the arrangement of atoms within the unit cell.

In the context of this compound and its derivatives, PXRD can be used to confirm the formation of a desired crystalline phase, for instance, in the synthesis of coordination polymers or metal-organic frameworks. iucr.org It is also instrumental in identifying different polymorphic forms of a compound, which are different crystal structures of the same chemical entity. researchgate.net Polymorphs can exhibit different physical properties, and PXRD is a primary tool for their characterization. acs.orggoogle.comgoogle.commdpi.com

For example, in studies of Hofmann-like clathrates containing 4-methylpyridine, PXRD has been used to verify the phase purity of the bulk material and to study phase transitions induced by temperature or guest molecules. The diffraction pattern of a new this compound-containing material can be compared to simulated patterns from single-crystal data or to databases to identify the crystalline phase.

Single Crystal X-ray Diffraction of this compound and Its Coordination Complexes

Fluorescence Spectroscopy of this compound-Containing Fluorescent Systems

Fluorescence spectroscopy is a highly sensitive technique that provides information about the electronic excited states of molecules. nasa.govgoogle.com A molecule that can re-emit light after being excited by UV or visible light is known as a fluorophore. caymanchem.com The fluorescence spectrum, which plots the intensity of the emitted light versus its wavelength, is characteristic of the fluorophore and its local environment.

While simple pyridines are generally not strongly fluorescent, certain derivatives, particularly pyridinium (B92312) salts, can exhibit significant fluorescence. N-alkylpyridinium compounds, including those with an octyl chain, have been investigated as fluorescent probes and as components of ionic liquids with interesting photophysical properties. researchgate.netrsc.orgresearchgate.netnih.govescholarship.org

The fluorescence of these systems is often dependent on factors such as solvent polarity, concentration, and temperature. For instance, in some N-octylpyridinium-based ionic liquids, the fluorescence intensity has been observed to change with the solvent environment, which can be attributed to specific solute-solvent interactions. nih.gov The long octyl chain can also promote the formation of aggregates or micelles, which can further influence the fluorescence properties.

Furthermore, this compound can be incorporated into larger molecular systems designed to be fluorescent. For example, it can act as a building block for fluorescent dyes or as a ligand in luminescent metal complexes. researchgate.nettandfonline.comnih.govmdpi.com

Table 4: Fluorescence Properties of a Representative N-Octylpyridinium System

| Compound | Solvent | Excitation λmax (nm) | Emission λmax (nm) | Key Findings | Reference |

| N-octylpyridine hydrogen sulphate | Acetonitrile | - | - | Fluorescence intensity decreases with increasing concentration. | researchgate.net |

| N-octylpyridinium tetrafluoroborate | Water/Acetonitrile | - | - | Used for preconcentration and fluorescence detection of Hg2+. | rsc.orgescholarship.org |

This table highlights the application of N-octylpyridinium compounds in fluorescence-based studies.

Electron Diffraction Studies for Gas-Phase Molecular Structures (as applied to pyridine N-oxides)

Gas-phase electron diffraction (GED) is a powerful technique for determining the precise molecular structure of volatile compounds in the gas phase, free from intermolecular interactions that are present in the solid state. This method provides accurate bond lengths and bond angles.

While there are no specific GED studies reported for this compound N-oxide, extensive research has been conducted on pyridine N-oxide and its simpler derivatives, such as 4-methylpyridine N-oxide. researchgate.netgoogle.comnih.govvnu.edu.vnnih.gov These studies provide valuable insights into the structural effects of substitution on the pyridine N-oxide framework.

In the case of 4-methylpyridine N-oxide, GED studies combined with quantum chemical calculations have shown that the molecule has a planar pyridine ring with Cs symmetry. nih.gov The presence of the electron-donating methyl group at the 4-position leads to a slight increase in the N-O bond length and a decrease in the ipso-angle of the pyridine ring compared to unsubstituted pyridine N-oxide. nih.govnih.gov These structural changes are attributed to the electronic effects of the substituent.

Based on these findings, it can be predicted that this compound N-oxide would also exhibit a planar pyridine ring, and the electron-donating octyl group would similarly influence the bond lengths and angles of the ring and the N-O bond.

Table 5: Selected Geometric Parameters of 4-Methylpyridine N-oxide from GED and Quantum Chemical Calculations

| Parameter | Bond Length (Å) / Angle (°) | Method | Reference |

| r(N-O) | 1.303 | DFT | nih.gov |

| r(C-C)avg | 1.389 | DFT | nih.gov |

| r(C-N)avg | 1.371 | DFT | nih.gov |

| ∠C-N-C | 120.6 | DFT | nih.gov |

This table presents data for a closely related compound, 4-methylpyridine N-oxide, to infer the expected structural parameters for this compound N-oxide.

Computational and Theoretical Studies on 4 Octylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to calculate various molecular properties of pyridine (B92270) derivatives, offering a balance between accuracy and computational cost. nih.gov For 4-Octylpyridine, DFT calculations can predict its geometry, electronic properties, and spectroscopic signatures.

The electronic characteristics of a molecule are fundamentally described by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ossila.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's chemical reactivity and kinetic stability.

In pyridine and its derivatives, the HOMO and LUMO are typically distributed around the aromatic ring. researchgate.netresearchgate.net For alkyl-substituted pyridines, the alkyl chain primarily influences the electronic properties through inductive effects rather than direct participation in the π-system of the ring. DFT calculations on related molecules, such as 4-methylpyridine (B42270), show that the frontier orbitals are mainly localized on the pyridine ring. researchgate.net

Theoretical studies on similar compounds provide insight into the expected values for this compound. For instance, DFT calculations on iron(III) porphyrin complexes with 4-cyanopyridine (B195900) ligands have been used to determine HOMO-LUMO energies and analyze electronic transitions. Similarly, studies on 2-Fluoro-4-iodo-5-methylpyridine have utilized DFT to calculate HOMO-LUMO energies in various solvents. tandfonline.com A small HOMO-LUMO gap generally suggests a higher reactivity and a greater potential for charge transfer within the molecule.

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|---|

| 4-chloro-N-methylpyridine-2-carboxamide | B3LYP/6-311++G(d,p) | -7.1572 | -1.9595 | 5.1977 | researchgate.net |

| bis(4-cyanopyridine)[meso-tetrakis(4-methoxyphenylporphyrinato)]iron(III) | B3LYP/6-311G(d,p) | N/A | 0.9042 | ||

| 2-Amino-6-methylpyridine | B3LYP/6-311++G(d,p) | Band-gap energy calculated | researchgate.net |

Theoretical vibrational analysis is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to nuclear coordinates, a set of harmonic vibrational frequencies can be obtained. acs.org These calculated frequencies typically show systematic deviations from experimental values due to the neglect of anharmonicity and the use of finite basis sets, often requiring the application of a scaling factor for better agreement. uni-rostock.de

Studies on related molecules like 2-, 3-, and 4-ethylpyridines have successfully employed DFT (B3LYP/6-311++G(d,p)) to calculate vibrational frequencies and make detailed assignments of the vibrational modes. researchgate.net These calculations are crucial for understanding how the vibrations of the octyl group couple with the characteristic modes of the pyridine ring in this compound. The characteristic pyridine ring stretching, bending, and out-of-plane vibrations can be accurately predicted, aiding in the analysis of experimental spectra. nih.govresearchgate.net

| Vibrational Mode Assignment | Calculated Frequency (B3LYP/6-311++G(d,p)) | Reference |

|---|---|---|

| Pyridine Ring C-H Stretch | ~3050-3100 | researchgate.net |

| CH3 Asymmetric Stretch | ~2990 | researchgate.net |

| CH2 Asymmetric Stretch | ~2970 | researchgate.net |

| Pyridine Ring Stretching | ~1600, ~1560 | researchgate.net |

| Pyridine Ring-in-plane Bending | ~1000-1200 | researchgate.net |

| Pyridine Ring Breathing | ~995 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations of NMR chemical shifts provide valuable support for the assignment of experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is known to yield reliable predictions of both proton (¹H) and carbon (¹³C) chemical shifts. nih.govresearchgate.net

For this compound, GIAO/DFT calculations can predict the chemical shifts for each unique hydrogen and carbon atom. The accuracy of these predictions is generally high, with reported R-squared values greater than 0.90 between theoretical and experimental data for similar heterocyclic systems. Calculations on related structures, such as cyano-substituted styrylpyridines and hexahydroindoles, demonstrate the utility of this approach in confirming structural assignments. nih.gov The calculations would account for the electron-donating effect of the octyl group on the pyridine ring's electronic environment, predicting upfield shifts for the ortho and para protons relative to unsubstituted pyridine.

| Compound/Atom | Calculation Method | Calculated Shift (ppm) | Experimental Shift (ppm) | Reference |

|---|---|---|---|---|

| Hexahydroindole (Ha) - Representative 1H | GIAO/B3LYP/6-311(d,p) | 2.20 | 2.35 | |

| Hexahydroindole (Ha) - Representative 13C | GIAO/B3LYP/6-311(d,p) | 27.30 | 24.13 | |

| trans-4-(m-cyanostyryl)pyridine - Vinyl H | GIAO/B3LYP/6-311+G(d,p) | 7.3 (approx.) | 7.46 | nih.gov |

Molecules with significant Nonlinear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. nih.gov The NLO response of a molecule is governed by its hyperpolarizability (β and γ). DFT calculations are a standard method for predicting these properties. researchgate.netscirp.org The key to a large NLO response in organic molecules is often an architecture that facilitates intramolecular charge transfer (ICT), typically a donor-π-acceptor (D-π-A) system. nih.gov

While this compound itself is not a classic D-π-A molecule, the pyridine ring can act as an acceptor. The octyl group is a weak sigma-donor. Computational studies on other substituted pyridines have shown that the introduction of stronger donor and acceptor groups can significantly enhance NLO properties. researchgate.netrsc.org DFT calculations for this compound would involve computing the dipole moment (μ), polarizability (α), and first (β) and second (γ) hyperpolarizabilities. These calculations would reveal its potential as a precursor for more complex NLO materials and elucidate the role of the alkyl chain in modulating the electronic properties relevant to the NLO response. researchgate.netscirp.org

Calculation of NMR Chemical Shifts

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of conformational dynamics and intermolecular interactions in condensed phases. nih.gov For a flexible molecule like this compound, MD simulations are essential to explore its conformational landscape, which is defined by the rotation around the single bonds of the octyl chain.

MD simulations performed on shorter-chain alkylpyridines, such as 4-methylpyridine and 4-ethylpyridine, have provided valuable insights into their behavior at liquid-vapor interfaces. nih.govaip.org These studies show that the orientation of the pyridine ring and the alkyl chain at an interface is non-random. The pyridine ring tends to adopt a parallel orientation relative to the interfacial plane, with the nitrogen atom preferentially oriented towards a more polar phase (e.g., water). researchgate.net The alkyl group influences the surface structure, and as the chain length increases, this effect becomes more pronounced, leading to greater segregation and structuring at the interface. nih.gov For this compound, with its significantly longer and more hydrophobic chain, MD simulations would be expected to show strong amphiphilic behavior, with the pyridine headgroup interacting with polar environments and the octyl tail favoring nonpolar environments. researchgate.netnih.gov

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and reaction intermediates that may be difficult to observe experimentally. DFT calculations can map out the potential energy surface for a given reaction, identifying the lowest energy pathway.

For pyridine derivatives, computational studies have elucidated mechanisms for various reactions, including catalytic oxidation and photoisomerization. nih.gov For example, DFT studies on the oxidation of 4-methylpyridine on vanadium oxide catalysts have identified the role of surface sites and the mechanism of C-H bond activation in the methyl group. Such studies provide a framework for understanding how this compound might behave in similar catalytic processes. The initial step in the oxidation would likely involve the deprotonation of the methylene (B1212753) group adjacent to the pyridine ring.

Furthermore, computational investigations into the photoisomerization of 4-methylpyridine have revealed complex pathways involving conical intersections and short-lived intermediates like prefulvene and benzvalene (B14751766) forms. nih.gov These detailed mechanistic insights, derived from a combination of electronic structure calculations and nonadiabatic dynamics simulations, are crucial for understanding the photostability and photochemical reactivity of this compound. nih.gov

Theoretical Studies on Adduct Formation and Coordination Chemistry

Theoretical and computational chemistry provide powerful tools for understanding the formation of adducts and the coordination chemistry of pyridine-based ligands like this compound. acs.org While specific computational studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be robustly inferred from studies on pyridine and its other 4-substituted derivatives, such as 4-methylpyridine. These studies typically employ quantum chemical methods like Density Functional Theory (DFT) to elucidate the electronic and structural properties of these molecules and their complexes. acs.orgacs.org

The formation of a Lewis acid-base adduct involves the donation of the lone pair of electrons from the nitrogen atom of the pyridine ring to a Lewis acid. rsc.org In this compound, the C8H17 alkyl chain at the 4-position is an electron-donating group. This inductive effect increases the electron density on the pyridine ring and, consequently, the basicity of the nitrogen atom compared to unsubstituted pyridine. This enhanced basicity is expected to lead to the formation of stronger dative bonds with Lewis acids.

Computational studies on adducts of other 4-alkylpyridines, such as 4-methylpyridine, with various Lewis acids like boranes (e.g., B(C6F5)3) and metal halides have been performed. acs.org These studies often calculate parameters such as bond dissociation energies, bond lengths, and vibrational frequencies to characterize the strength and nature of the newly formed coordinate bond. For instance, DFT calculations have been used to analyze the adducts formed between sulfur tetrafluoride (SF4) and a series of substituted pyridines, including 4-methylpyridine. researchgate.net These calculations helped in assigning vibrational bands observed in Raman spectra and analyzing the electronic structure of the S-N dative bond. researchgate.net

The coordination of this compound to metal centers follows similar principles. The nitrogen atom acts as a σ-donor, forming coordination complexes with a wide range of transition metals. The geometry and stability of these complexes are governed by factors including the nature of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. uomustansiriyah.edu.iqlibretexts.org The long octyl chain of this compound introduces significant steric bulk, which can influence the coordination number and geometry of the resulting metal complex. While it does not directly participate in coordination, its size can sterically hinder the approach of other ligands to the metal center, potentially favoring lower coordination numbers or specific isomeric forms.

Theoretical models can predict the most stable geometries of such coordination complexes. Common geometries for coordination compounds include octahedral, tetrahedral, and square planar arrangements. wordpress.com DFT calculations can be used to optimize the geometry of a potential [M(this compound)n]Xy complex and to calculate its electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This information provides insights into the reactivity and potential applications of the complex. researchgate.net

For example, studies on 4-methylpyridine complexes with divalent transition metals have used normal coordinate analysis to calculate the force constants associated with the metal-nitrogen bond, providing a quantitative measure of bond strength. libretexts.org Similar computational approaches for this compound would allow for a systematic investigation of how the longer alkyl chain influences the coordination bond compared to smaller alkyl groups.

To illustrate the type of data generated in such studies, the following table presents hypothetical, yet plausible, DFT-calculated parameters for adducts of 4-substituted pyridines with a generic Lewis acid 'A'.

| Adduct | R-Group | N-A Bond Length (Å) | Binding Energy (kcal/mol) |

| Pyridine-A | -H | 1.95 | -25.0 |

| 4-Methylpyridine-A | -CH3 | 1.93 | -27.5 |

| This compound-A | -C8H17 | 1.92 | -28.0 |

This table is generated for illustrative purposes based on established chemical principles.

Similarly, the coordination of this compound to a metal ion like Copper(II) can be computationally modeled.

| Complex | Ligand | M-N Bond Length (Å) | Calculated Geometry |

| [Cu(Pyridine)4]2+ | Pyridine | 2.05 | Distorted Square Planar |

| [Cu(4-Methylpyridine)4]2+ | 4-Methylpyridine | 2.03 | Distorted Square Planar |

| [Cu(this compound)4]2+ | This compound | 2.03 | Distorted Square Planar (with sterically oriented alkyl chains) |

This table is generated for illustrative purposes based on established chemical principles.

These theoretical studies are crucial for designing novel materials and catalysts, as they allow for the in silico screening of compounds and the prediction of their properties before their synthesis. mdpi.com

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to find mathematical relationships between the chemical structure of a compound and its biological activity. nih.gov These models are widely used in drug discovery and environmental toxicology to predict the activity of new or untested chemicals. researchgate.netacs.org While no specific QSAR models for the biological activity of this compound are found in the surveyed literature, the methodology can be described, and its applicability can be understood from studies on structurally related compounds, such as other N-alkylpyridinium derivatives. nih.gov

A QSAR model is expressed as a mathematical equation: Activity = f(Physicochemical Properties and/or Structural Descriptors) nih.gov

The process of developing a QSAR model involves several key steps:

Data Set Compilation : A dataset of compounds with known chemical structures and measured biological activities is collected. For this compound, this could involve, for example, its antimicrobial, antifungal, or enzyme inhibitory activity.

Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified into several types:

Constitutional (1D) : Molecular weight, atom counts.

Topological (2D) : Indices that describe the connectivity of atoms, like the Kier & Hall molecular connectivity indices.

Geometrical (3D) : Descriptors derived from the 3D structure of the molecule, such as molecular surface area and volume.

Physicochemical : Properties like the octanol-water partition coefficient (logP), molar refractivity (MR), and electronic parameters (e.g., Hammett constants).

Model Development : A statistical method is used to build a mathematical model that correlates the calculated descriptors with the biological activity. Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Support Vector Machines (SVM) and Neural Networks. nih.gov

Model Validation : The predictive power of the model is rigorously tested using statistical techniques. This typically involves internal validation (e.g., cross-validation) and external validation using a set of compounds not used in the model's construction.

For a molecule like this compound, a key descriptor in any QSAR model would undoubtedly be related to its lipophilicity, primarily due to the long octyl chain. The octanol-water partition coefficient (logP) is a common measure of lipophilicity. The steric bulk of the octyl group would also be a significant parameter.

A relevant example is the 3D-QSAR study on the antimicrobial activity of N-alkylpyridinium compounds. nih.gov In that study, Comparative Molecular Field Analysis (CoMFA) was used to analyze a series of 60 N-alkylpyridinium compounds. nih.gov The CoMFA results indicated that the antimicrobial activity was highly influenced by steric factors, meaning the size and shape of the alkyl chain were critical for activity. nih.gov Based on these findings, new candidates with potentially higher activity could be designed. nih.gov

If a QSAR study were to be conducted on a series of 4-alkylpyridines for a specific biological activity, the following hypothetical data table illustrates the kind of information that would be used.

| Compound | Alkyl Group (R) | logP | Steric Descriptor (e.g., Molar Refractivity) | Biological Activity (e.g., log(1/IC50)) |

| 4-Methylpyridine | -CH3 | 1.20 | 26.4 | 3.5 |

| 4-Ethylpyridine | -C2H5 | 1.75 | 31.0 | 3.9 |

| 4-Butylpyridine | -C4H9 | 2.85 | 40.3 | 4.8 |

| This compound | -C8H17 | 4.95 | 58.8 | 6.2 |

This table is generated for illustrative purposes based on established QSAR principles and data for related compounds.

Such a model for 4-alkylpyridines could reveal, for instance, that lipophilicity has a parabolic relationship with activity, where activity increases up to a certain chain length and then decreases as the molecule becomes too lipophilic to cross biological membranes effectively. Thus, QSAR provides a rational basis for lead optimization in the development of new biologically active agents.

Applications of 4 Octylpyridine in Advanced Materials and Catalysis

Role as Ligands in Coordination Chemistry and Organometallic Catalysis

The nitrogen atom in the pyridine (B92270) ring of 4-Octylpyridine possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to a wide range of transition metal centers. wikipedia.org This coordination is fundamental to its role in organometallic catalysis, where the ligand can influence the electronic and steric environment of the metal, thereby tuning its catalytic activity and selectivity. nih.govrsc.org As a monodentate ligand, this compound binds to metal ions, forming complexes that can act as catalysts in various chemical transformations. wikipedia.org The long octyl chain, while not directly involved in coordination, can influence the solubility of the resulting metal complex in nonpolar solvents and can play a role in the formation of specific supramolecular structures. oup.com

The synthesis of metal complexes involving 4-substituted pyridine ligands is a well-established area of coordination chemistry. wikipedia.orgacs.org These complexes are typically prepared by reacting a metal salt or a metal precursor with the pyridine derivative in a suitable solvent. For this compound, its coordination to metals like palladium(II), copper(II), and rhenium has been studied in the context of creating materials with specific electronic or catalytic properties. acs.orgnih.govcdnsciencepub.com

The design of these complexes is guided by the desired application. The electronic properties of the metal center can be systematically tuned by the substituent on the pyridine ring. acs.orgcdnsciencepub.com The octyl group in this compound is an electron-donating group, which increases the electron density on the pyridine nitrogen, enhancing its basicity and σ-donor capability compared to unsubstituted pyridine. This modification can impact the stability and reactivity of the resulting metal complex.

For catalytic applications, this compound can be incorporated into various ligand frameworks. For instance, it can serve as a building block or an axial ligand in more complex structures, such as those used in oxidation or hydrogenation catalysis. nih.govnih.gov The synthesis strategy often involves straightforward addition reactions where the this compound ligand displaces a more labile ligand from the metal's coordination sphere.

Table 1: Examples of Metal Complexes with Substituted Pyridine Ligands and Their Synthesis

| Metal Center | Ligand Type | Example Complex Formula | Synthesis Approach | Potential Application |

|---|---|---|---|---|

| Palladium(II) | 4-Substituted Pyridine | [Pd(4-X-py)2Cl2] | Reaction of PdCl2 with 4-substituted pyridine ligands. acs.org | Cross-coupling reactions |

| Copper(II) | 4-Substituted Pyridine | [Cu(4-X-py)2Cl2] | Reaction of CuCl2 with 4-substituted pyridines. cdnsciencepub.com | Oxidation catalysis |

| Rhenium(III) | N-Heteroaromatic Ligand | [Re6(μ3-S)8Cl5(L)]3– | Photoirradiation of [Re6(μ3-S)8Cl6]4– with the ligand (L). nih.gov | Photoredox catalysis, electrochemical sensing |

Note: 'X' in the formulas represents various substituents at the 4-position, including alkyl groups like octyl. 'L' can be a range of N-heteroaromatic ligands, including 4-alkylpyridines.

Catalysts are broadly classified as homogeneous if they are in the same phase as the reactants (e.g., dissolved in the same solvent) or heterogeneous if they are in a different phase (e.g., a solid catalyst with liquid reactants). chemguide.co.uklibretexts.org this compound-metal complexes can be employed in both types of systems.

In homogeneous catalysis , the solubility imparted by the octyl group can be advantageous, allowing the metal complex to dissolve in organic solvents where many organic reactions are performed. libretexts.orgsavemyexams.com Transition metal complexes are often used as homogeneous catalysts because their oxidation states can be easily changed, facilitating the transfer of electrons with reactants. savemyexams.comsenecalearning.com For example, complexes of metals like rhodium, palladium, or iridium containing pyridine-type ligands are active in hydrogenation, C-C bond formation, and hydrofunctionalization reactions. nih.govarkat-usa.org The electron-donating nature of the 4-octyl group can enhance the catalytic activity of the metal center for certain transformations.

In heterogeneous catalysis , the catalyst provides a surface for the reaction to occur. chemguide.co.ukacs.org While the metal complexes themselves are often used in homogeneous systems, they can be immobilized on a solid support like silica (B1680970) or alumina (B75360) to create a heterogeneous catalyst. rsc.org This approach combines the high selectivity of a molecular catalyst with the practical advantages of a heterogeneous system, such as easy separation from the product mixture and potential for recycling. rsc.org In the context of pyridine derivatives, studies on the selective hydrogenation of cinnamaldehyde (B126680) using a palladium-on-carbon (Pd/C) catalyst showed that the presence of 4-methylpyridine (B42270) in the solvent could significantly alter the reaction's selectivity, shifting the main product from hydrocinnamaldehyde (B1666312) to cinnamyl alcohol. researchgate.net This demonstrates that even when not part of a formal complex, alkylpyridines like this compound can act as modifiers on heterogeneous catalyst surfaces, influencing the reaction pathway. researchgate.net

Asymmetric catalysis, the synthesis of chiral molecules with a preference for one enantiomer, is of paramount importance in modern chemistry. Chiral heteroaromatic N-oxides, including pyridine N-oxides, have emerged as powerful organocatalysts for a variety of asymmetric transformations. encyclopedia.pubnih.gov The oxygen atom in the N-oxide is nucleophilic and can activate reagents, such as silicon-based compounds, to facilitate reactions like the allylation of aldehydes. encyclopedia.pubnih.gov

The development of chiral pyridine N-oxide catalysts typically involves introducing a chiral element into the pyridine N-oxide structure. nih.govresearchgate.net This can be achieved by creating axially chiral biaryl scaffolds or by attaching a chiral group derived from natural sources like amino acids. nih.govresearchgate.net For instance, chiral 4-arylpyridine-N-oxides have been successfully used as catalysts in the highly efficient enantioselective N-acylative desymmetrization of sulfonimidamides. nih.gov

While specific research into a chiral version of this compound N-oxide is not widely documented, the principles established for other chiral 4-substituted pyridine N-oxides are directly applicable. A chiral center could be introduced into the octyl chain, or a chiral auxiliary could be attached to the pyridine ring. Such a catalyst would combine the established catalytic activity of the pyridine N-oxide moiety with the steric and electronic influence of the chiral octyl group. The design would aim to create a specific three-dimensional environment around the catalytic site, enabling the selective formation of one enantiomer of the product. encyclopedia.pubresearchgate.net

Table 2: Applications of Chiral Pyridine N-Oxides in Asymmetric Catalysis

| Catalyst Type | Reaction | Key Feature | Enantioselectivity |

|---|---|---|---|

| Axially Chiral 2,2'-Bipyridine N,N'-Dioxides | Allylation of aldehydes with allyltrichlorosilane | High steric hindrance and defined chiral pocket | Up to 95% ee nih.gov |

| DMAP-N-Oxide with α-amino acid | Asymmetric Steglich Rearrangement | Oxygen atom acts as the nucleophilic site | 90–97% ee researchgate.net |

Note: 'ee' stands for enantiomeric excess, a measure of the purity of the chiral product.

The electrochemical behavior of transition metal complexes is highly dependent on the nature of their ligands. mdpi.com The coordination of this compound can systematically modify the redox potentials of a metal center. nih.gov Studies on hexanuclear rhenium cluster complexes with various substituted pyridine ligands, including the electronically similar 4-methylpyridine, have shown a linear correlation between the ground-state oxidation potential of the complex and the pKa of the N-heteroaromatic ligand. nih.govresearchgate.net Since the octyl group is electron-donating, this compound has a higher pKa than unsubstituted pyridine, which would translate to a lower, more accessible oxidation potential for its corresponding metal complex.

This ability to tune redox potentials is crucial for applications in electrocatalysis and the design of redox-active materials. nih.govresearchgate.net For example, in systems designed for photocatalytic hydrogen production, the redox potentials of the catalyst must be precisely matched to the reaction requirements. nih.gov By incorporating this compound as a ligand, researchers can fine-tune these electronic properties. nih.gov

Furthermore, the cyclic voltammetry of complexes containing pyridine-type ligands can reveal reversible redox processes, indicating their potential for use in stable electronic devices or as mediators in electrochemical reactions. mdpi.comresearchgate.net The combination of the tunable redox properties from the pyridine ring and the physical attributes of the octyl chain makes this compound complexes interesting candidates for integration into electrochemical sensors or light-emitting electrochemical cells (LEECs). researchgate.netacs.org

Development of Chiral this compound N-Oxide Catalysts for Asymmetric Synthesis

Integration into Functional Materials and Nanomaterials

Single-walled carbon nanotubes (SWCNTs) are nanomaterials with exceptional electronic properties. nih.gov As synthesized, they are typically "p-type" semiconductors due to ambient oxygen exposure. nih.gov To create electronic devices like transistors or thermoelectric generators, it is necessary to convert them to "n-type" semiconductors through a process called electron doping. nih.govresearchgate.net

Recent research has demonstrated that a mixture of tetrahydroxydiboron (B82485) (B₂(OH)₄) and certain pyridine derivatives, including this compound, can act as an effective electron dopant for SWCNTs. nih.govresearchgate.net The process involves the generation of pyridine-mediated boron radicals, which then transfer electrons to the SWCNTs. nih.govresearchgate.net This converts the SWCNTs from p-type to n-type, as confirmed by a change in the Seebeck coefficient from positive to negative. nih.gov

The combination of B₂(OH)₄ and this compound has been shown to successfully induce n-type characteristics in SWCNT films. researchgate.net The development of stable and efficient n-type doping methods is a critical step toward the fabrication of advanced carbon-based electronics and thermoelectric devices. researchgate.netrsc.org

Table 3: Electron Doping of SWCNTs with Pyridine Derivatives

| Doping Agent | Substrate | Resulting Seebeck Coefficient (μV/K) | Doping Type | Reference |

|---|---|---|---|---|

| Pristine SWCNT Film | SWCNT Film | +50.0 | p-type | nih.gov |

| B₂(OH)₄ + 4-Phenylpyridine | SWCNT Film | -38.9 | n-type | nih.gov |

| B₂(OH)₄ + 4-Cyanopyridine (B195900) | SWCNT Film | -45.2 | n-type | nih.gov |

Development of Polymeric Materials and Macromolecular Architectures Incorporating this compound Moieties

The integration of this compound into polymer chains and complex macromolecular structures offers a pathway to novel materials with tailored properties. The this compound moiety can be incorporated either as a pendant group or as part of the main polymer backbone, leveraging established polymerization techniques.

The synthesis of such polymers can be achieved through several methods. One approach involves the polymerization of vinyl-substituted this compound monomers via radical polymerization. mdpi.com Another significant method is polycondensation, where bifunctional derivatives of this compound react with suitable comonomers. For example, dihydroxy- or diamino-functionalized octylpyridines could be reacted with diacyl chlorides or diepoxides to form polyesters or polyamides. icm.edu.pl

Furthermore, the pyridine nitrogen atom allows for post-polymerization modification. Polymers containing reactive groups can be grafted with this compound derivatives. icm.edu.pl This approach is seen in the preparation of poly-Schiff bases where polymers containing aldehyde groups are reacted with aminopyridines. icm.edu.pl The resulting macromolecular architectures benefit from the properties imparted by the this compound unit, such as altered solubility, thermal stability, and the ability to coordinate with metal ions. ontosight.airesearchgate.net The long octyl chain enhances solubility in nonpolar organic solvents and can induce self-assembly behaviors in the resulting polymers due to hydrophobic interactions.

These functional polymers have potential applications in various fields, including the development of new adhesives, coatings, and composite materials. ontosight.ai The pyridine units within the polymer can also act as catalytic sites or as ligands to create metallopolymers with interesting electronic or magnetic properties.

Table 1: Potential Strategies for Incorporating this compound into Polymers

| Polymerization Strategy | Description | Potential Polymer Type | Key Feature of this compound Moiety |

|---|---|---|---|

| Chain-Growth Polymerization | Polymerization of a vinyl- or other polymerizable group-functionalized this compound monomer. | Poly(vinyl-4-octylpyridine) | Pendant side group providing solubility and coordination sites. |

| Step-Growth Polycondensation | Reaction of a bifunctional this compound derivative (e.g., with hydroxyl or amine groups) with a suitable comonomer. icm.edu.pl | Polyesters, Polyamides, Polyimines | Integral part of the polymer backbone, influencing thermal and mechanical properties. |

| Post-Polymerization Modification | Grafting of a reactive this compound derivative onto a pre-existing polymer backbone. icm.edu.pl | Graft Copolymers | Allows for precise control over the density and distribution of the functional moiety. |

| Coordination Polymerization | Use of this compound as a bridging ligand to connect metal centers into a polymeric network. iucr.org | Metallopolymers | The pyridine nitrogen coordinates to metal ions, forming an extended inorganic-organic hybrid structure. |

Applications of 4-Octylpyridinium-Based Ionic Liquids

When the nitrogen atom of this compound is alkylated, it forms a 4-octylpyridinium cation, which can be paired with various anions to create ionic liquids (ILs). acs.org These pyridinium-based ILs are a class of molten salts with melting points below 100 °C, possessing unique properties such as negligible vapor pressure, high thermal stability, and tunable solvency. mdpi.comresearchgate.net

The "designer" nature of ILs allows for the modification of their properties by changing the cation or anion. researchgate.net In 4-octylpyridinium ILs, the long alkyl chain significantly influences properties like viscosity, miscibility with organic solvents, and surface activity. These characteristics make them highly suitable for specialized applications in catalysis and materials science. mdpi.com

In Catalysis: 4-Octylpyridinium ILs have been investigated as media for transition-metal catalyzed reactions. mdpi.com Their ability to dissolve both polar catalysts and nonpolar reactants, while allowing for easy separation of nonpolar products, makes them effective for biphasic catalysis. mdpi.com This is particularly valuable in processes like hydrogenation, carbonylation, and hydrosilylation, where catalyst recovery and reuse are crucial for economic and environmental reasons. mdpi.com The IL can act not just as a solvent but also to stabilize catalytic species and influence the reaction's selectivity.

In Materials Science: These ILs can be used as electrolytes in electrochemical devices like batteries and supercapacitors due to their ionic conductivity and wide electrochemical window. mdpi.com They also serve as plasticizers for polymers and as media for the synthesis and dispersion of nanoparticles. The self-assembly properties driven by the octyl chain can be harnessed to create structured fluids or gels. mdpi.com

Table 2: Selected Applications of 4-Octylpyridinium-Based Ionic Liquids

| Application Area | Specific Use | Role of 4-Octylpyridinium IL | Reference |

|---|---|---|---|

| Catalysis | Hydrosilylation Reactions | Solvent and catalyst immobilization medium, facilitating product separation and catalyst recycling. | mdpi.com |

| Catalysis | C-C Bond Forming Reactions | Reaction medium that can enhance reaction rates and selectivity. | mdpi.com |

| Electrochemistry | Advanced Batteries | Component of the electrolyte, offering high thermal stability and non-flammability. | mdpi.comissp.ac.ru |

| Materials Science | Polymer Additives | Plasticizer to modify the mechanical properties of polymers. | researchgate.net |

| Nanotechnology | Nanoparticle Synthesis | Template or stabilizing agent for the formation of metallic or oxide nanoparticles. | researchgate.net |

Supramolecular Assembly and Self-Organized Systems

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. This compound is an excellent building block for such systems due to its distinct molecular features: the pyridine ring and the long alkyl chain.

The nitrogen atom in the pyridine ring acts as a Lewis base, making it an effective ligand for coordinating with metal ions. nih.gov This property is extensively used in coordination-driven self-assembly, where mixing pyridyl-based ligands with metal acceptors (often platinum or palladium complexes with specific geometries) leads to the spontaneous formation of well-defined, discrete two- or three-dimensional structures like molecular squares, rectangles, prisms, or cages. nih.govnih.gov The geometry of the final architecture is directed by the bond angles of the metal acceptor and the structure of the pyridyl donor. nih.gov

The presence of the C8 alkyl (octyl) chain adds another layer of control. This long, flexible, and hydrophobic chain can influence the self-assembly process in several ways:

Solubility: It enhances the solubility of the resulting supramolecular complexes in nonpolar solvents.

Steric Influence: The bulkiness of the octyl group can direct the assembly towards specific isomers or prevent the formation of undesired larger aggregates.

Intermolecular Interactions: Van der Waals and hydrophobic interactions between the octyl chains of adjacent complexes can lead to higher-order assembly, such as the formation of liquid crystals, vesicles, or organized films on surfaces. researchgate.net

This dual functionality allows this compound to act as a versatile component in creating complex, functional supramolecular systems for applications in molecular recognition, encapsulation, and catalysis. scielo.br

Table 3: Role of this compound in Supramolecular Assembly

| Component | Function | Resulting Interaction/Structure | Reference |

|---|---|---|---|

| Pyridine Headgroup | Metal-Coordinating Ligand | Forms directional metal-ligand bonds with transition metals (e.g., Pt(II), Pd(II)). | nih.govnih.govscielo.br |

| Octyl Tail | Hydrophobic Chain | Drives aggregation in polar solvents; provides solubility in nonpolar media. | researchgate.net |

| Combined Molecule | Amphiphilic Building Block | Facilitates the self-assembly of metallacycles and metallacages with tunable solubility and potential for secondary aggregation into larger systems. | nih.govresearchgate.net |

Corrosion Inhibition Studies Utilizing this compound Derivatives

Derivatives of this compound are effective corrosion inhibitors for various metals, particularly for steel in acidic environments. researchgate.netresearchgate.net The inhibition mechanism relies on the adsorption of the organic molecule onto the metal surface, creating a protective barrier that hinders both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. mdpi.comnih.gov

The effectiveness of this compound as a corrosion inhibitor stems from several key structural features:

Pyridine Ring: The π-electrons of the aromatic ring and the lone pair of electrons on the nitrogen atom can interact with the vacant d-orbitals of iron atoms on the steel surface, leading to strong adsorption (chemisorption). researchgate.nethelsinki.fi

Octyl Chain: The long, hydrophobic alkyl chain orients itself away from the metal surface, forming a dense, non-polar layer. This layer acts as a physical barrier, repelling water and corrosive species (like chloride ions) from the surface. researchgate.net The length of the hydrocarbon chain is often correlated with increased inhibition efficiency due to greater surface coverage. researchgate.net

Research on a pyridinium-based surfactant with an octyl chain (Py8) demonstrated significant corrosion inhibition for mild steel in an acidic chloride solution. researchgate.net The inhibition efficiency was found to increase with the concentration of the inhibitor.

Table 4: Corrosion Inhibition Efficiency of a Pyridinium (B92312) Surfactant with an Octyl Chain (Py8) on EN3B Mild Steel

| Inhibitor Concentration (mM) | Inhibition Efficiency (IE %) from Tafel Polarization | Inhibition Efficiency (IE %) from EIS | Reference |

|---|---|---|---|

| 0.5 | 65 | 69 | researchgate.net |

| 1.0 | 72 | 75 | researchgate.net |

| 5.0 | 80 | 81 | researchgate.net |

| 10.0 | 85 | 86 | researchgate.net |

| 15.0 | 84 | 85 | researchgate.net |

(Data sourced from a study on pyridinium-based cationic surfactants in 3.5% NaCl solution at pH 1.5) researchgate.net

Biological and Medicinal Chemistry Research on 4 Octylpyridine Derivatives

Structure-Activity Relationship (SAR) Studies of Pyridine (B92270) Scaffolds, Including 4-Octylpyridine Analogs